BenchChemオンラインストアへようこそ!

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

NOTUM inhibition Wnt signaling Structure-activity relationship

This compound uniquely combines a 2-oxo-1,2,3,4-tetrahydroquinoline (2-oxo-THQ) core with the potent o-tolyloxyacetamide pharmacophore, creating an underexplored scaffold for NOTUM inhibitor SAR. The lactam N–H and C=O provide additional H-bonding capacity absent in isoquinoline series, potentially altering target binding, solubility, and NADPH-independent metabolic stability. Ideal for comparative Wnt luciferase assays alongside NOTUMib-1 and for deconvoluting NOTUM-dependent vs. -independent antiproliferative effects using m/p-tolyloxy isomers as negative controls.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 922054-96-4
Cat. No. B2860473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
CAS922054-96-4
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C18H18N2O3/c1-12-4-2-3-5-16(12)23-11-18(22)19-14-7-8-15-13(10-14)6-9-17(21)20-15/h2-5,7-8,10H,6,9,11H2,1H3,(H,19,22)(H,20,21)
InChIKeyVWUJJJNKCUYAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide (CAS 922054-96-4): Structural and Pharmacological Context


N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic small molecule (MW 310.35 g/mol, C₁₈H₁₈N₂O₃) belonging to the 2-phenoxyacetamide class [1]. This compound class has been established as inhibitors of the Wnt-deacylating enzyme NOTUM, a negative regulator of Wnt signaling [2]. The molecule features a 2-oxo-1,2,3,4-tetrahydroquinoline (2-oxo-THQ) core linked via an acetamide bridge to an ortho-tolyloxy group. This structure represents a hybrid scaffold that combines the partially saturated lactam-containing bicyclic system of the 2-oxo-THQ with the privileged o-tolyloxyacetamide pharmacophore identified through crystallographic fragment screening against NOTUM [2].

Why Generic N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide Cannot Be Substituted by In-Class Analogs


Within the 2-phenoxyacetamide class, small structural modifications produce disproportionately large effects on NOTUM inhibitory potency [1]. The ortho-methyl group on the phenoxy ring is critical: moving the methyl substituent from the 2-position to the 3- or 4-position results in a dramatic loss of activity (e.g., compound 3, 2-Me, IC₅₀ = 33 μM vs. compound 15, 3-Me, only 37% inhibition at 100 μM) [1]. Similarly, the identity of the heterocyclic core profoundly affects potency; the isoquinoline analog (NOTUMib-1, compound 45) achieves an IC₅₀ of 0.085 μM, whereas the fully saturated tetrahydroisoquinoline analog (compound 54) is approximately 93-fold less potent at IC₅₀ = 7.9 μM [1]. The target compound's unique 2-oxo-THQ core introduces an additional hydrogen bond donor (lactam N–H) and acceptor (C=O) absent in both the isoquinoline and tetrahydroisoquinoline scaffolds, which can alter target binding, solubility, and metabolic stability in ways that cannot be predicted by simple analoging .

Quantitative Differentiation Evidence for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide (CAS 922054-96-4)


Ortho-Methyl Substitution on the Phenoxy Ring Is Critical for NOTUM Inhibitory Potency

In the 2-phenoxyacetamide NOTUM inhibitor series, the ortho-methyl (o-tolyloxy) substituent is strongly preferred. The parent fragment 3 (2-Me-phenoxy) inhibits NOTUM with an IC₅₀ of 33 μM. Moving the methyl group to the meta position (compound 15) reduces activity to only 37% inhibition at 100 μM, and moving it to the para position (compound 16) yields only 20% inhibition at 100 μM [1]. This positional SAR establishes that the target compound, bearing the ortho-tolyloxy group, retains the optimal substitution pattern for NOTUM engagement, while its m-tolyloxy and p-tolyloxy isomers (e.g., N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide and N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide) are predicted to have substantially reduced NOTUM inhibitory activity based on this well-characterized SAR [1].

NOTUM inhibition Wnt signaling Structure-activity relationship

2-Oxo-Tetrahydroquinoline Core Discrimination from the Isoquinoline Analog NOTUMib-1

The closest characterized analog to the target compound is NOTUMib-1 (N-(isoquinolin-6-yl)-2-(o-tolyloxy)acetamide; compound 45), which inhibits NOTUM with an IC₅₀ of 0.085 μM [1]. NOTUMib-1 achieves its potency through π–π stacking of the aromatic isoquinoline ring with Trp128 in the NOTUM palmitoleate pocket [2]. The target compound replaces the fully aromatic isoquinoline with a 2-oxo-1,2,3,4-tetrahydroquinoline, a partially saturated lactam-containing scaffold. Based on SAR trends within the 6,6-bicyclic series, saturation of the heterocyclic ring generally reduces NOTUM potency: tetrahydroisoquinoline 54 (IC₅₀ = 7.9 μM) is 93-fold less potent than isoquinoline 45 (IC₅₀ = 0.085 μM) [1]. The 2-oxo group in the target compound may partially compensate through additional hydrogen bonding interactions, but its NOTUM IC₅₀ has not been reported in peer-reviewed literature.

NOTUM inhibitor scaffold hopping binding mode

Hydrogen Bond Donor/Acceptor Profile Differentiation from NOTUMib-1 and Tetrahydroisoquinoline 54

The 2-oxo-THQ core in the target compound introduces an additional hydrogen bond donor (lactam N–H) and acceptor (lactam C=O) compared to NOTUMib-1, which contains only an aromatic isoquinoline ring with no H-bond donors [1]. Computed properties for structurally related 2-oxo-THQ derivatives indicate logP values in the range of ~1.2–2.1, with 2 HBD and 6 HBA . In contrast, NOTUMib-1 (C₁₈H₁₆N₂O₂, MW 292.33) has 0 HBD and a reported clogP of approximately 3.0 . The increased polarity of the 2-oxo-THQ scaffold (estimated TPSA ~67 Ų vs. ~51 Ų for NOTUMib-1) is expected to enhance aqueous solubility, a critical parameter for biochemical assay development and in vitro profiling .

physicochemical properties drug-likeness solubility

Shared Metabolic Liability of the 2-Phenoxyacetamide Scaffold Informs Experimental Design

A critical finding from the NOTUM inhibitor development program is that the 2-phenoxyacetamide scaffold, including the isoquinoline analog NOTUMib-1 (HLM t₁/₂ = 12.1 min) and tetrahydroisoquinoline 54 (MLM t₁/₂ = not detected), is subject to rapid NADPH-independent metabolism in liver microsomes [1]. The majority of tested compounds in this series showed t₁/₂ < 12.5 min in both human and mouse liver microsomes [1]. As the target compound shares the identical 2-(o-tolyloxy)acetamide pharmacophore, it is expected to be susceptible to the same NADPH-independent metabolic pathway. This scaffold-level property necessitates early metabolic stability assessment and may require structural modifications outside the phenoxyacetamide motif to achieve in vivo compatibility [1].

metabolic stability NADPH-independent metabolism liver microsomes

Antiproliferative Activity of 2-Oxo-Tetrahydroquinoline Scaffold in Cancer Cell Lines

While the target compound's direct antiproliferative activity has not been reported, a closely related 2-oxo-THQ derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18), demonstrated an IC₅₀ of 0.6 μM against the NPC-TW01 nasopharyngeal carcinoma cell line, representing the most active compound in its series [1]. This suggests that the 2-oxo-THQ scaffold can support potent antiproliferative activity when appropriately functionalized. In contrast, the isoquinoline-based NOTUMib-1 has been primarily characterized for NOTUM enzyme inhibition and Wnt signaling restoration, without reported direct antiproliferative screening data [2]. This differential activity profile may be relevant for researchers exploring polypharmacology or target deconvolution strategies.

antiproliferative cancer NPC-TW01

Purity Specifications and Vendor Availability for Reproducible Research

Commercially available batches of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide are typically supplied at ≥95% purity (HPLC), with the compound available in stock from multiple research chemical suppliers . This purity specification is comparable to that of NOTUMib-1, which is supplied at 98% purity (TLC, NMR) . The compound is provided as a research-grade material exclusively intended for in vitro and laboratory research purposes, not for human therapeutic or veterinary applications . Researchers should request batch-specific certificates of analysis to verify purity, as trace impurities in the 2-phenoxyacetamide series may contribute to off-target effects, particularly given the reported luciferase inhibition activity of structurally related compounds [1].

compound quality control purity research reproducibility

Optimal Research Application Scenarios for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide (CAS 922054-96-4)


NOTUM Inhibitor Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

The target compound serves as a strategically differentiated scaffold for NOTUM inhibitor SAR exploration. With the isoquinoline series (NOTUMib-1, IC₅₀ = 0.085 μM) extensively characterized through X-ray co-crystallography [1], the 2-oxo-THQ core offers an underexplored chemical space for probing the tolerance of the NOTUM palmitoleate pocket to partially saturated, lactam-containing bicyclic systems. Researchers can systematically compare NOTUM inhibition potency, binding kinetics, and cellular Wnt restoration activity between the 2-oxo-THQ series and the established isoquinoline and indazole series, using the Atkinson et al. (2019) assay platform as a benchmark [1].

Metabolic Stability Profiling of 2-Phenoxyacetamide Scaffold Modifications

Given the documented NADPH-independent metabolic instability of the 2-phenoxyacetamide chemotype (HLM t₁/₂ < 12.5 min for multiple analogs) [1], the target compound provides a test article for evaluating whether the 2-oxo-THQ core modification alters the metabolic fate of this scaffold. Comparative metabolic stability assays in HLM and MLM with and without NADPH co-factor can determine whether the additional polarity and H-bonding capacity of the 2-oxo-THQ core influences the rate of NADPH-independent degradation relative to NOTUMib-1 (HLM t₁/₂ = 12.1 min) and tetrahydroisoquinoline 54 (MLM t₁/₂ not detected) [1].

Wnt Signaling Restoration in Cellular Disease Models

For researchers employing cellular models where NOTUM overexpression suppresses Wnt activity (e.g., Alzheimer's disease-relevant cell systems), the target compound can be evaluated alongside NOTUMib-1 as a tool compound. The 2-oxo-THQ scaffold's enhanced polarity (estimated TPSA ~67 Ų vs. ~51 Ų for NOTUMib-1) may confer differentiated cell permeability and intracellular exposure characteristics . Wnt luciferase reporter assays should include appropriate luciferase counter-screens, as structurally related 2-phenoxyacetamides have demonstrated luciferase inhibitory activity that can produce artifactual results [1].

Antiproliferative Phenotypic Screening in Cancer Cell Line Panels

The 2-oxo-THQ scaffold has demonstrated sub-micromolar antiproliferative activity in a related analog (compound 18: IC₅₀ = 0.6 μM against NPC-TW01) [2]. The target compound can be deployed in broader cancer cell line panels to profile the antiproliferative potential of the 2-oxo-THQ / o-tolyloxyacetamide combination, with the m-tolyloxy and p-tolyloxy isomers serving as negative controls based on the established NOTUM SAR showing that meta and para substitution abolishes target engagement [1]. This design enables deconvolution of NOTUM-dependent vs. NOTUM-independent antiproliferative effects.

Quote Request

Request a Quote for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.